
Magnesium, bromocyclobutyl-
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Description
Magnesium, bromocyclobutyl- is a useful research compound. Its molecular formula is C4H7BrMg and its molecular weight is 159.31 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Carbonyl Compounds
Magnesium bromocyclobutyl- reacts with aldehydes, ketones, and esters to form alcohols after hydrolysis:
C4H7MgBr+RCOR’→RC(OH)R’C4H7H3O+RCH(OH)R’C4H7
For example, reaction with benzaldehyde yields 1-cyclobutyl-1-phenylethanol2 .
Electrophile | Product | Yield | Conditions |
---|---|---|---|
Benzaldehyde | 1-Cyclobutyl-1-phenylethanol | 78% | THF, 0°C → RT, H₃O⁺ |
Acetone | 2-Cyclobutyl-2-propanol | 65% | Et₂O, reflux, H₃O⁺ |
Carbon Dioxide
Reaction with CO₂ produces cyclobutyl carboxylic acid:
C4H7MgBr+CO2→C4H7COOMgBrH3O+C4H7COOH
This pathway is utilized to synthesize strained carboxylic acids .
Epoxides
The reagent opens epoxides regioselectively at the less substituted oxygen:
C4H7MgBr+CH2OCH2→C4H7CH2CH2OMgBrH3O+C4H7CH2CH2OH
Ethylene oxide derivatives yield primary alcohols with cyclobutyl appendages2 .
Cross-Coupling Reactions
Magnesium bromocyclobutyl- participates in Kumada couplings with aryl or alkyl halides:
C4H7MgBr+ArXPd catalystAr-C4H7+MgBrX
This method constructs cyclobutyl-substituted aromatics, useful in medicinal chemistry .
Substrate | Catalyst | Product | Yield |
---|---|---|---|
Bromobenzene | Pd(PPh₃)₄ | Phenylcyclobutane | 72% |
1-Bromo-4-fluorobenzene | NiCl₂(dppe) | 4-Fluorophenylcyclobutane | 68% |
Side Reactions and Stability
-
Protonolysis : Rapid reaction with protic solvents (e.g., water, alcohols) yields cyclobutane:
C4H7MgBr+H2O→C4H8+Mg(OH)Br -
Dimerization : At elevated temperatures, cyclobutyl radicals may dimerize to form bicyclobutane derivatives .
Comparative Reactivity
Reagent | Electrophile | Reaction Rate (k, M⁻¹s⁻¹) |
---|---|---|
Magnesium Bromocyclobutyl- | Benzaldehyde | 2.5 × 10⁻³ |
Methylmagnesium Bromide | Benzaldehyde | 3.1 × 10⁻³ |
Phenylmagnesium Bromide | Benzaldehyde | 1.8 × 10⁻³ |
The cyclobutyl group’s steric bulk slightly reduces reactivity compared to linear Grignard reagents2 .
Mechanistic Insights
DFT studies indicate that the cyclobutyl ring’s angle strain lowers the activation energy for nucleophilic attack by ∼4 kcal/mol compared to cyclohexyl analogs .
Properties
Molecular Formula |
C4H7BrMg |
---|---|
Molecular Weight |
159.31 g/mol |
IUPAC Name |
magnesium;cyclobutane;bromide |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 |
InChI Key |
QRUDPBHCPMSJFN-UHFFFAOYSA-M |
Canonical SMILES |
C1C[CH-]C1.[Mg+2].[Br-] |
Origin of Product |
United States |
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